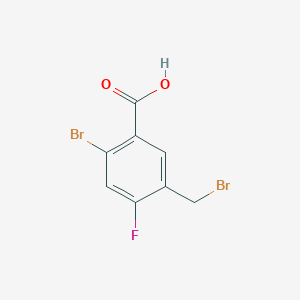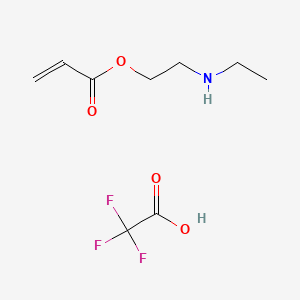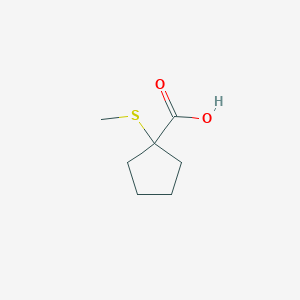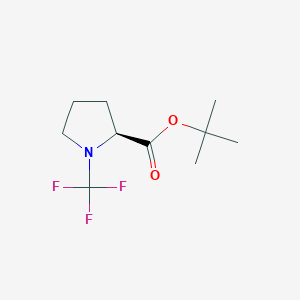![molecular formula C8H13N2OP B13492045 [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a compound that has garnered significant interest in various scientific fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in research to understand the mechanisms of certain biological functions and to develop new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in agriculture, such as the development of new pesticides or growth regulators.
Wirkmechanismus
The mechanism of action of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- [2-(Dimethylphosphoryl)pyridin-4-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-2-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-5-yl]methanamine
Uniqueness: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H13N2OP |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(2-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 |
InChI-Schlüssel |
UATGUONSWYCYND-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=CC=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)


![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)





![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
